![molecular formula C12H13ClN2O2S B1421696 Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride CAS No. 1235440-80-8](/img/structure/B1421696.png)
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride
Overview
Description
“Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride” is a chemical compound with the CAS Number: 1235440-80-8 . It has a molecular weight of 284.77 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H12N2O2S.ClH/c1-16-11(15)9-4-2-3-8(5-9)6-10-7-14-12(13)17-10;/h2-5,7H,6H2,1H3,(H2,13,14);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, including structures similar to Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride, has demonstrated significant potential in the development of novel antioxidant and anti-inflammatory agents. A study by Raut et al. (2020) on "POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as a Potential Antioxidant and Anti-inflammatory Agents" revealed that synthesized benzofused thiazole derivatives exhibited distinct anti-inflammatory activity and potential antioxidant activity against reactive species. This research suggests that thiazole derivatives could be a promising template for evaluating new anti-inflammatory agents and antioxidants.
Medicinal Chemistry Importance of Benzothiazole Derivatives
The medicinal chemistry of benzothiazole derivatives is another significant area of research, demonstrating the versatility of thiazole compounds in pharmaceutical applications. A comprehensive review by Bhat and Belagali (2020) titled "Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review" highlighted the importance of benzothiazole and its derivatives across a range of pharmacological activities. This study indicates the potential of thiazole-based compounds in developing new therapeutic agents with varied biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors in the biological systems .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether can influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The environmental conditions can affect the solubility, stability, and overall effectiveness of a compound .
properties
IUPAC Name |
methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-16-11(15)9-4-2-3-8(5-9)6-10-7-14-12(13)17-10;/h2-5,7H,6H2,1H3,(H2,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSYZKCYAQTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC2=CN=C(S2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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